molecular formula C23H38O9 B14507487 Butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 63197-38-6

Butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B14507487
CAS No.: 63197-38-6
M. Wt: 458.5 g/mol
InChI Key: PLEVUUNQEHQKRW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from multiple monomers, including 2-propenoic acid, 2-methyl-, butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). It is commonly used in the production of coatings, adhesives, and various plastic materials due to its excellent mechanical properties and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves free radical polymerization, a process that uses initiators such as azo compounds or peroxides to generate free radicals. These free radicals initiate the polymerization of the monomers, leading to the formation of the copolymer. The reaction typically occurs in a solvent medium under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent product quality. The resulting polymer is then purified, dried, and processed into various forms, such as pellets or powders, for further use in manufacturing .

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substituting Agents: Halogens, alkylating agents.

    Cross-linking Agents: Peroxides, sulfur compounds

Major Products

The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and altered chemical resistance .

Scientific Research Applications

Chemistry

In chemistry, this polymer is used as a matrix material for various composite materials. It serves as a base for creating advanced materials with tailored properties for specific applications .

Biology

In biological research, the polymer is used in the development of biocompatible materials for medical devices and drug delivery systems. Its chemical resistance and mechanical properties make it suitable for use in implants and other biomedical applications .

Medicine

The polymer’s biocompatibility and stability are leveraged in the production of medical devices, such as catheters, stents, and prosthetic devices. It is also used in controlled drug release systems, where the polymer matrix controls the release rate of the drug .

Industry

In the industrial sector, the polymer is widely used in the production of coatings, adhesives, and sealants. Its excellent adhesion properties and chemical resistance make it ideal for protective coatings and high-performance adhesives .

Mechanism of Action

The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and form strong bonds. The presence of multiple functional groups on the polymer chain enables it to undergo various chemical reactions, enhancing its properties. The polymerization process creates a network of interconnected polymer chains, providing mechanical strength and thermal stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate) lies in its combination of properties from different monomers. This copolymer offers a balance of mechanical strength, chemical resistance, and flexibility, making it suitable for a wide range of applications .

Properties

CAS No.

63197-38-6

Molecular Formula

C23H38O9

Molecular Weight

458.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H12O3.C7H12O2.C5H8O2.C4H6O2/c1-5(2)7(9)10-4-6(3)8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,8H,1,4H2,2-3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

PLEVUUNQEHQKRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.CC(=C)C(=O)OC

Origin of Product

United States

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